molecular formula C10H6ClN3O3S B2730715 2-Chloro-5-(thiadiazole-5-carbonylamino)benzoic acid CAS No. 1178274-52-6

2-Chloro-5-(thiadiazole-5-carbonylamino)benzoic acid

Cat. No.: B2730715
CAS No.: 1178274-52-6
M. Wt: 283.69
InChI Key: CVEPQIRXRDYVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(thiadiazole-5-carbonylamino)benzoic acid is a useful research compound. Its molecular formula is C10H6ClN3O3S and its molecular weight is 283.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Organic Chemistry An innovative method was developed for converting (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids, leading to the synthesis of s-triazolo[3,4-b][1,3,4]thiadiazoles in high yields. This process demonstrates the versatility of thiadiazole compounds in chemical transformations (Sahi, Bhardwaj, & Paul, 2014).

Material Science and Dye-Sensitized Solar Cells (DSSCs) A metal-free organic sensitizer featuring a triphenylamine (TPA) segment and a thiadiazole-derived electron acceptor was designed for application in dye-sensitized solar cells (DSSCs). The compound demonstrated a maximal monochromatic incident photon-to-current conversion efficiency (IPCE) of 81% and a solar light to electrical energy conversion efficiency of up to 7.15% (Ferdowsi et al., 2018).

Pharmacological Research Thiadiazole derivatives have been synthesized with potential antitumor activities, highlighting the pharmacological interest in thiadiazole compounds for therapeutic applications. Some of these synthesized thiadiazole compounds were found to be active against tumor cells (Sancak, Ünver, & Er, 2007).

Spectroscopic and Solvent Influence Studies The keto/enol equilibrium of certain 1,3,4-thiadiazole-derived compounds was investigated, demonstrating the effect of solvent polarizability on the equilibrium. This type of research is crucial for understanding the chemical behavior of thiadiazole compounds in various environments (Matwijczuk et al., 2017).

Organic Semiconductors Thiadiazole isomers were explored as synthons for constructing alternating copolymers for use in organic semiconductors, offering insights into their application in optoelectronic devices. The study demonstrates the potential of thiadiazole derivatives in the development of high-performance semiconducting materials (Chen et al., 2016).

Properties

IUPAC Name

2-chloro-5-(thiadiazole-5-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3S/c11-7-2-1-5(3-6(7)10(16)17)13-9(15)8-4-12-14-18-8/h1-4H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEPQIRXRDYVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CN=NS2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.